3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile is an organic compound with the molecular formula C11H12BrNO2. It is characterized by the presence of a bromo group, two methoxy groups, a hydroxy group, and a nitrile group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the nitrile and hydroxy groups. One common method involves the following steps:
Bromination: 4,5-dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent to yield 2-bromo-4,5-dimethoxybenzaldehyde.
Cyanation: The brominated aldehyde is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group, forming 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
Hydroxylation: Finally, the nitrile compound undergoes hydroxylation using a suitable oxidizing agent to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile.
Reduction: 3-(2-Bromo-4,5-dimethoxyphenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bromo and hydroxy groups allow it to form hydrogen bonds and halogen bonds with biomolecules, potentially affecting their function. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-(2-Chloro-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile: Similar structure but with a chloro group instead of a bromo group, affecting its reactivity and interactions.
3-(2-Bromo-4,5-dimethoxyphenyl)-3-aminopropanenitrile:
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H12BrNO3/c1-15-10-5-7(9(14)3-4-13)8(12)6-11(10)16-2/h5-6,9,14H,3H2,1-2H3 |
InChI Key |
IEOOHGRLSJVYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC#N)O)Br)OC |
Origin of Product |
United States |
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